molecular formula C9H11Cl2N3 B1404385 2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride CAS No. 676464-97-4

2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride

Cat. No.: B1404385
CAS No.: 676464-97-4
M. Wt: 232.11 g/mol
InChI Key: PHCPHEDCSXQQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Chloromethyl)pyridine hydrochloride”, also known as “2-Picolyl chloride hydrochloride”, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 164.03 .


Synthesis Analysis

While specific synthesis methods for “2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride” are not available, “2-(Chloromethyl)pyridine hydrochloride” has been used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .


Molecular Structure Analysis

The empirical formula for “2-(Chloromethyl)pyridine hydrochloride” is C6H6ClN·HCl . The exact molecular structure of “this compound” is not available.


Physical And Chemical Properties Analysis

“2-(Chloromethyl)pyridine hydrochloride” is a solid at 20 degrees Celsius . It has a melting point of 124.0 to 127.0 °C . It is hygroscopic and should be stored under inert gas .

Scientific Research Applications

Syntheses and Crystal Structures

The compound "2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride" is structurally similar to "2-(chloromethyl)-pyridine derivatives," which have been utilized in synthesizing methylsulphinyl derivatives and copper(II) complexes, demonstrating potential applications in organic synthesis and coordination chemistry. These compounds exhibit weak hydrogen-bonding interactions and have been structurally characterized, highlighting their significance in the field of chemical crystallography (Ma et al., 2018).

Fluorescent Probes for Mercury Ion Detection

Certain derivatives of imidazo[1,2-a]pyridine, structurally related to "this compound," have been developed as fluorescent probes for mercury ion detection. These compounds demonstrate efficiency both in acetonitrile and buffered aqueous solutions, indicating their potential application in environmental monitoring and analytical chemistry (Shao et al., 2011).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives, which share a similar core structure with "this compound," have been studied for their inhibitory performance against mild steel corrosion. These studies involve various analytical techniques, including electrochemical methods, to evaluate their effectiveness, suggesting potential applications in materials science and engineering (Saady et al., 2021).

Safety and Hazards

“2-(Chloromethyl)pyridine hydrochloride” is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dust, wear protective gloves/eye protection/face protection, and not to allow the material to contaminate the groundwater system .

Biochemical Analysis

Biochemical Properties

2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an alkylating agent, which means it can form covalent bonds with nucleophilic sites on biomolecules. It interacts with enzymes such as DNA polymerases and RNA polymerases, inhibiting their activity by alkylating the nucleophilic sites on these enzymes. Additionally, it can interact with proteins by modifying amino acid residues, leading to changes in protein function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause DNA damage by alkylating DNA bases, leading to mutations and cell cycle arrest. This compound can also affect gene expression by modifying transcription factors and other regulatory proteins. In terms of cellular metabolism, it can disrupt metabolic pathways by inhibiting key enzymes involved in energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound exerts its effects by alkylating nucleophilic sites on DNA, RNA, and proteins. The alkylation of DNA leads to the formation of DNA adducts, which can block DNA replication and transcription, resulting in cell cycle arrest and apoptosis. Additionally, the alkylation of proteins can inhibit enzyme activity and disrupt protein-protein interactions, further affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under normal conditions but can degrade when exposed to moisture or high temperatures. Over time, its alkylating activity may decrease due to hydrolysis or other degradation processes. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent DNA damage and long-lasting effects on cellular function, including altered gene expression and metabolic disturbances .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild DNA damage and transient changes in cellular function. At higher doses, it can lead to significant toxicity, including severe DNA damage, cell death, and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response. Toxic or adverse effects at high doses include hepatotoxicity, nephrotoxicity, and neurotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key enzymes involved in DNA replication and repair, such as DNA polymerases and topoisomerases. It can also affect metabolic flux by altering the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. It has been observed to accumulate in the nucleus, where it exerts its alkylating effects on DNA .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by its ability to diffuse through the nuclear membrane and bind to nucleophilic sites on DNA and proteins. The compound’s activity and function are influenced by its localization, as it can effectively alkylate DNA and disrupt nuclear processes. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .

Properties

IUPAC Name

2-(chloromethyl)-3-ethylimidazo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3.ClH/c1-2-13-8-6-11-4-3-7(8)12-9(13)5-10;/h3-4,6H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCPHEDCSXQQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CN=C2)N=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20740779
Record name 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676464-97-4
Record name 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride
Reactant of Route 2
2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride
Reactant of Route 3
2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.